Tetrahydrofuran-3,4-diol
Overview
Description
Tetrahydrofuran-3,4-diol is a chemical compound with the molecular formula C4H8O2 It is a derivative of tetrahydrofuran, a cyclic ether, and contains two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofuran-3,4-diol can be synthesized through several methods. One common approach involves the reduction of furfural, a bio-based intermediate, to furan, followed by further reduction to this compound . Another method includes the use of erythritol crystals or an erythritol-containing solution, which undergoes a series of chemical reactions to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfural or its derivatives. This process uses catalysts such as carbon-supported RePd to achieve high yields and efficiency . The reaction conditions typically include high pressure and temperature to facilitate the conversion.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce compounds such as succinic acid.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions to form various substituted tetrahydrofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include high-molecular-weight bifunctional glycol ethers, succinic acid, and various substituted tetrahydrofuran derivatives .
Scientific Research Applications
Tetrahydrofuran-3,4-diol has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetrahydrofuran-3,4-diol involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrahydrofuran-3,4-diol include:
Tetrahydrofuran: A cyclic ether with similar structural properties but without the hydroxyl groups.
1,4-Butanediol: A linear diol with similar chemical properties but a different structure.
2,5-Dihydrofuran: An isomer of tetrahydrofuran with different reactivity patterns.
Uniqueness
This compound is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it valuable in specific chemical syntheses and applications where such properties are advantageous .
Properties
IUPAC Name |
oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDTHANSGMJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945207 | |
Record name | Oxolane-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-64-9, 22554-74-1, 59727-71-8 | |
Record name | cis-Tetrahydrofuran-3,4-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Tetrahydrofuran-3,4-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022554741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC295602 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxolane-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-tetrahydrofuran-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.